Diosmeting 13C d3
CAS No.:
Cat. No.: VC18008243
Molecular Formula: C16H12O6
Molecular Weight: 304.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12O6 |
|---|---|
| Molecular Weight | 304.27 g/mol |
| IUPAC Name | 5,7-dihydroxy-2-[3-hydroxy-4-(trideuterio(113C)methoxy)phenyl]chromen-4-one |
| Standard InChI | InChI=1S/C16H12O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-7,17-19H,1H3/i1+1D3 |
| Standard InChI Key | MBNGWHIJMBWFHU-KQORAOOSSA-N |
| Isomeric SMILES | [2H][13C]([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Diosmetin-13C-d3 is a deuterated and carbon-13-labeled analog of diosmetin, a flavonoid aglycone derived from diosmin. The isotopic labeling involves three deuterium atoms (D3) and a atom at specific positions, altering its mass spectral signature without affecting its chemical behavior . This modification allows differentiation from endogenous diosmetin during LC-MS/MS analysis, minimizing matrix interference .
Physicochemical Properties
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Solubility: Compatible with polar organic solvents (e.g., methanol, acetonitrile) due to its glycoside structure .
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Stability: Short shelf life necessitates storage at controlled temperatures (-20°C) to prevent degradation .
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Isotopic Purity: ≥99% enrichment for and ≥99.5% for deuterium, ensuring analytical reliability .
Synthesis and Production
Custom Synthesis Protocols
Diosmetin-13C-d3 is synthesized via controlled isotopic incorporation during the precursor stages. Manufacturers like LGC Standards and Axios Research employ multi-step organic synthesis, starting with labeled precursors to ensure isotopic integrity . Key steps include:
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Isotopic Labeling: Introduction of and deuterium at specific methoxy and hydroxyl groups.
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Purification: HPLC or column chromatography to achieve ≥99% chemical and isotopic purity .
Analytical Applications in Pharmaceutical Research
LC-MS/MS Method Development
Diosmetin-13C-d3 is integral to validating assays for diosmetin quantification in plasma and urine. A study by Silvestro et al. (2013) demonstrated its utility in a micro-LC-MS/MS method for detecting diosmetin-3-O-glucuronide, the major metabolite of diosmin . Key parameters include:
Pharmacokinetic Studies
In a clinical trial, diosmetin-13C-d3 enabled precise measurement of diosmetin’s pharmacokinetics after oral diosmin administration (450 mg). The mean of diosmetin was 6,049.3 ± 5,548.6 pg/mL, with a half-life of 6–8 hours .
Role in Quality Control and Regulatory Compliance
Traceability to Pharmacopeial Standards
Diosmetin-13C-d3 complies with USP and EP guidelines, serving as a reference material for batch consistency in drug manufacturing . Its use ensures method accuracy during:
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Method Validation: Assessing linearity, precision, and matrix effects per FDA/EMA guidelines .
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Stability Testing: Evaluating degradation under varying storage conditions .
Case Study: Cross-Validation with NIST Standards
A multi-metabolite LC-MS/MS method validated using NIST 972a standards achieved a lower limit of quantification (LLOQ) of 12.5 pg/mL for 1,25(OH)₂D₃, confirming the robustness of isotope-labeled standards like diosmetin-13C-d3 .
Challenges and Limitations
Cost and Accessibility
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Custom Synthesis Fees: High production costs due to isotopic precursors and specialized facilities .
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Regulatory Hurdles: Delays in obtaining permits for international shipping .
Future Directions and Research Opportunities
Expanding Metabolite Profiling
Emerging techniques like ion mobility spectrometry could leverage diosmetin-13C-d3 to resolve isomeric metabolites (e.g., diosmetin-3-O-glucuronide vs. 7-O-glucuronide) .
Adoption in Multi-Omics Studies
Integration with genomic and proteomic datasets may elucidate diosmetin’s role in modulating inflammatory pathways, validated via stable isotope tracing .
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